molecular formula C26H23Cl2N3O4 B401703 [2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B401703
M. Wt: 512.4g/mol
InChI Key: VMRMXLSQHMRHLT-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzoic acid and a hydrazonomethyl-phenyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-(2,2-dimethyl-propionylamino)benzoyl chloride under controlled conditions to yield the final ester product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: A simpler analog with similar chemical properties but lacking the ester and hydrazonomethyl groups.

    4-(2,2-Dimethyl-propionylamino)benzoic acid: Another related compound with potential biological activity.

Properties

Molecular Formula

C26H23Cl2N3O4

Molecular Weight

512.4g/mol

IUPAC Name

[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H23Cl2N3O4/c1-26(2,3)25(34)30-19-11-8-16(9-12-19)23(32)31-29-15-17-6-4-5-7-22(17)35-24(33)20-13-10-18(27)14-21(20)28/h4-15H,1-3H3,(H,30,34)(H,31,32)/b29-15+

InChI Key

VMRMXLSQHMRHLT-WKULSOCRSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

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